molecular formula C8H12ClNO3 B3018898 2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride CAS No. 1955530-63-8

2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride

Cat. No.: B3018898
CAS No.: 1955530-63-8
M. Wt: 205.64
InChI Key: ASNMQQRJLXROSK-UHFFFAOYSA-N
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Description

2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H12ClNO3 and a molecular weight of 205.64 g/mol This compound is characterized by the presence of a furan ring substituted with a methyl group, a methylamino group, and a carboxylic acid group, which is further converted to its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Substitution Reactions: The introduction of the methyl and methylamino groups can be achieved through substitution reactions. For instance, methylation can be carried out using methyl iodide in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.

    Formation of Hydrochloride Salt: The final step involves converting the carboxylic acid to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, employing catalysts to increase reaction rates, and implementing purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce furan-3-methanol derivatives.

Scientific Research Applications

2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in the study of biochemical pathways and enzyme interactions due to its structural similarity to naturally occurring compounds.

    Medicine: The compound’s derivatives may have potential therapeutic applications, including as intermediates in drug synthesis.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which can modulate the activity of biological molecules. The specific pathways involved depend on the context of its application, such as its role as an enzyme inhibitor or receptor agonist/antagonist.

Comparison with Similar Compounds

Similar Compounds

    2-Methylfuran-3-carboxylic acid: Lacks the methylamino group, resulting in different chemical reactivity and biological activity.

    5-Methyl-2-furancarboxylic acid: Similar structure but with different substitution patterns, affecting its properties and applications.

    3-Methyl-2-furancarboxylic acid: Another isomer with distinct chemical and biological characteristics.

Uniqueness

2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride is unique due to the presence of both a methylamino group and a carboxylic acid group on the furan ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-5-(methylaminomethyl)furan-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c1-5-7(8(10)11)3-6(12-5)4-9-2;/h3,9H,4H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNMQQRJLXROSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CNC)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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